molecular formula C8H7ClN2O4 B6302871 4-Chloro-3-methoxy-5-nitrobenzamide CAS No. 2137975-62-1

4-Chloro-3-methoxy-5-nitrobenzamide

Cat. No. B6302871
CAS RN: 2137975-62-1
M. Wt: 230.60 g/mol
InChI Key: OGHNIYDWPIXGMG-UHFFFAOYSA-N
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Description

4-Chloro-3-methoxy-5-nitrobenzamide is a chemical compound with the molecular formula C8H7ClN2O4 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide core with chlorine, methoxy, and nitro substituents . The molecular weight of this compound is 230.61 .


Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 321.8±42.0 °C, and its density is predicted to be 1.478±0.06 g/cm3 . The pKa of the compound is predicted to be 14.38±0.50 .

Scientific Research Applications

4-Chloro-3-methoxy-5-nitrobenzamide has been studied for its potential applications in scientific research, particularly in medicinal and biological research. For example, it has been used as a substrate to study the activity of enzymes such as monoamine oxidase and nitroreductase. It has also been studied for its potential use as an anti-inflammatory agent and as an inhibitor of cell proliferation.

Mechanism of Action

The exact mechanism of action of 4-Chloro-3-methoxy-5-nitrobenzamide is not yet fully understood. However, it is thought to function as an inhibitor of monoamine oxidase, which is an enzyme that is involved in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine. It is also thought to act as an inhibitor of nitroreductase, which is an enzyme involved in the metabolism of nitroaromatic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have anti-inflammatory effects in animal models and to inhibit cell proliferation in vitro. It has also been shown to inhibit monoamine oxidase activity in vitro, which could potentially lead to increased levels of neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Chloro-3-methoxy-5-nitrobenzamide in laboratory experiments include its relatively low cost, availability, and ease of synthesis. Additionally, its unique structure makes it a useful substrate for studying the activity of enzymes such as monoamine oxidase and nitroreductase. The main limitation of using this compound in laboratory experiments is that its exact mechanism of action is not yet fully understood, which could lead to unpredictable results.

Future Directions

There are a number of potential future directions for the study of 4-Chloro-3-methoxy-5-nitrobenzamide. These include further research into its mechanism of action and biochemical and physiological effects, as well as its potential applications in medicinal and biological research. Additionally, it could be studied as a potential inhibitor of other enzymes and as a potential drug target. Other potential future directions include the development of new synthetic methods for the synthesis of this compound, as well as the development of new derivatives of this compound for use in laboratory experiments.

Safety and Hazards

4-Chloro-3-methoxy-5-nitrobenzamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a potential target .

properties

IUPAC Name

4-chloro-3-methoxy-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O4/c1-15-6-3-4(8(10)12)2-5(7(6)9)11(13)14/h2-3H,1H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHNIYDWPIXGMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1Cl)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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